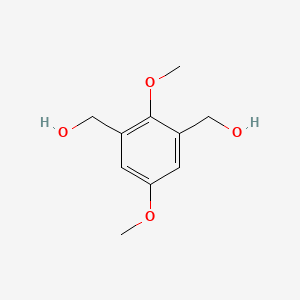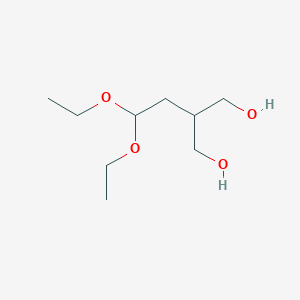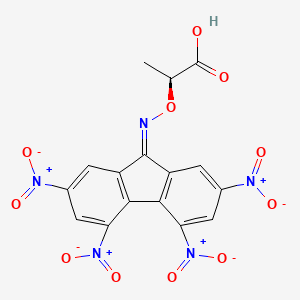
3,4-Difluoro-2-methylbromobenzene
Vue d'ensemble
Description
3,4-Difluoro-2-methylbromobenzene, also known as DFMB, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a colorless liquid with a melting point of -50 °C and a boiling point of 135 °C. DFMB is used in a variety of chemical processes and research applications, including the synthesis of organic compounds, the study of chemical mechanisms, and the investigation of biochemical and physiological effects. Additionally, this paper will discuss the potential future directions of DFMB research.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Bromination of Aromatic Compounds : The synthesis of difluorobromobenzenes, such as 2,4,5-Trifluorobromobenzene, involves bromination techniques that can be applied in microreactor systems using FeBr3 as a catalyst. This method is efficient, easy to handle, and yields high-quality products quickly, which could be analogous to processes involving 3,4-Difluoro-2-methylbromobenzene (Deng et al., 2016).
Organometallic Chemistry : Fluorobenzenes and difluorobenzenes serve as solvents or ligands in organometallic chemistry due to their weak π-electron donation. Their role in facilitating C-H and C-F bond activation reactions in transition-metal-based catalysis highlights their utility in synthetic chemistry, which could extend to 3,4-Difluoro-2-methylbromobenzene applications (Pike et al., 2017).
Environmental and Biological Applications
Biodegradation Studies : Research on the biodegradation of difluorobenzenes by microbial strains, such as Labrys portucalensis, illustrates the environmental fate and potential bioremediation strategies for these compounds. This study could inform similar research on the biodegradability of 3,4-Difluoro-2-methylbromobenzene and its environmental impact (Moreira et al., 2009).
Material Science and Engineering
Hyperbranched Poly(arylene ether)s : The synthesis of hyperbranched poly(arylene ether)s from activated trifluoro monomers demonstrates the potential of fluorinated benzenes in creating materials with excellent thermal stability and desirable physical properties. This application suggests avenues for using 3,4-Difluoro-2-methylbromobenzene in advanced material synthesis (Banerjee et al., 2009).
Propriétés
IUPAC Name |
1-bromo-3,4-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTCBTSPHSNDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478306 | |
| Record name | 3,4-difluoro-2-methylbromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-methylbromobenzene | |
CAS RN |
847502-81-2 | |
| Record name | 3,4-difluoro-2-methylbromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 847502-81-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)
![5H-Benzo[b]phosphindole](/img/structure/B1590465.png)


![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1590474.png)
